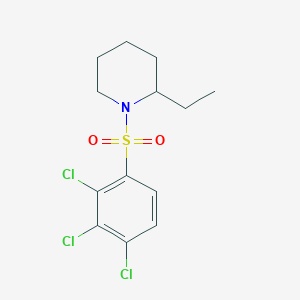![molecular formula C24H29NO6 B15106355 4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B15106355.png)
4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid is a complex organic compound with a unique structure that combines elements of furochromen and butanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the furochromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and methylating agents.
Attachment of the propanoyl group: This is achieved through acylation reactions, often using acyl chlorides or anhydrides.
Formation of the butanoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (for nucleophilic substitution) and Lewis acids (for electrophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: This compound shares a similar furochromen core but differs in the acetic acid moiety.
3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: This compound is closely related but lacks the butanoic acid group.
Uniqueness
4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H29NO6 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-13-15(8-9-19(26)25-10-6-7-20(27)28)23(29)31-22-14(2)21-17(11-16(13)22)18(12-30-21)24(3,4)5/h11-12H,6-10H2,1-5H3,(H,25,26)(H,27,28) |
Clave InChI |
NPNXPEDOEOOBKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106277.png)
![2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide](/img/structure/B15106286.png)
![2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106294.png)
![6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B15106307.png)
![9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B15106308.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15106309.png)
![1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B15106311.png)
![9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15106318.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15106321.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15106324.png)
![N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15106331.png)
methanone](/img/structure/B15106336.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B15106346.png)

